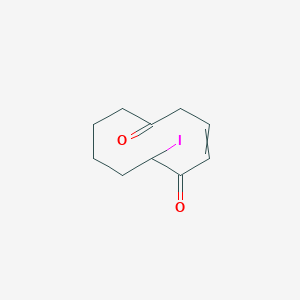![molecular formula C19H28O5 B12621012 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole CAS No. 918789-82-9](/img/structure/B12621012.png)
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole is a complex organic compound that features a benzodioxole core with a dioxolane ring and an ethylhexyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the condensation of catechol with formaldehyde, followed by the introduction of the dioxolane ring via an acetalization reaction with an appropriate aldehyde. The ethylhexyl ether substituent is then introduced through an etherification reaction using 2-ethylhexanol and a suitable base, such as sodium hydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether or dioxolane positions, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar core structure but lacking the dioxolane and ethylhexyl ether substituents.
2-Ethylhexyl 1,3-dioxolane: Contains the dioxolane ring and ethylhexyl ether but lacks the benzodioxole core.
Uniqueness
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole is unique due to the combination of its benzodioxole core, dioxolane ring, and ethylhexyl ether substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918789-82-9 |
|---|---|
Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C19H28O5/c1-3-5-6-14(4-2)10-20-11-16-12-21-19(24-16)15-7-8-17-18(9-15)23-13-22-17/h7-9,14,16,19H,3-6,10-13H2,1-2H3 |
InChI Key |
VHMUMRFACKCRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


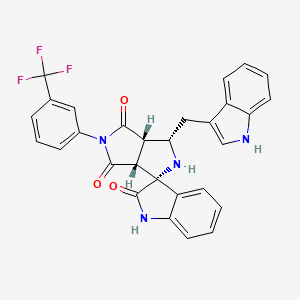
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
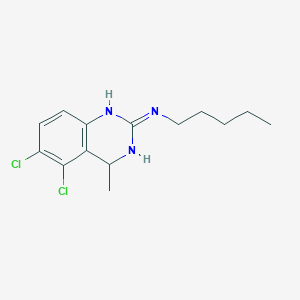
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

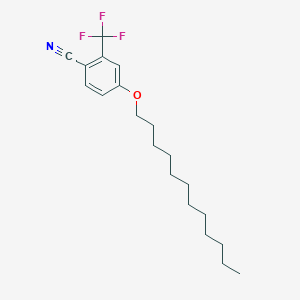
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
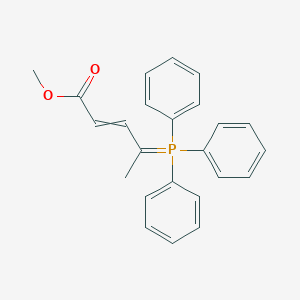
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
